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molecular formula C13H16Cl2O2 B8492000 5-Chloro-1-(4-chlorophenoxy)-3,3-dimethylpentan-2-one CAS No. 87465-66-5

5-Chloro-1-(4-chlorophenoxy)-3,3-dimethylpentan-2-one

Cat. No. B8492000
M. Wt: 275.17 g/mol
InChI Key: DHXYCWNVDDBWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04487776

Procedure details

92.5 g (0.72 mol) of 4-chlorophenol and 99.4 g (0.72 mol) of potassium carbonate in 500 ml of toluene are heated under reflux for 2 hours, the water of reaction distilling off azeotropically. The mixture is cooled to 40° C., and 110 g (0.6 mol) of 1,5-dichloro-3,3-dimethyl-pentan-2-one in 300 ml of toluene are added. The reaction mixture is heated at 100° C. for 5 hours, and is then cooled and filtered off under suction from the inorganic residue. The filtrate is washed with dilute sodium hydroxide solution and water, dried over sodium sulphate and evaporated down. 136.3 g (82.6% of theory) of crude 1-(4-chlorophenoxy)-5-chloro-3,3-dimethyl-pentan-2-one are obtained, and this product is directly reacted further. ##STR32##
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
99.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].O.Cl[CH2:17][C:18](=[O:25])[C:19]([CH3:24])([CH3:23])[CH2:20][CH2:21][Cl:22]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:17][C:18](=[O:25])[C:19]([CH3:24])([CH3:23])[CH2:20][CH2:21][Cl:22])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
99.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
ClCC(C(CCCl)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilling off azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 100° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
FILTRATION
Type
FILTRATION
Details
filtered off under suction from the inorganic residue
WASH
Type
WASH
Details
The filtrate is washed with dilute sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(CCCl)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136.3 g
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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